

An In-depth Technical Guide to 2,4,6-Trichlorophenylhydrazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4,6-Trichlorophenylhydrazine**

Cat. No.: **B147635**

[Get Quote](#)

This technical guide provides a comprehensive overview of **2,4,6-Trichlorophenylhydrazine**, a significant chemical intermediate in the pharmaceutical and dye industries. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Core Compound Data

2,4,6-Trichlorophenylhydrazine is a white crystalline powder.^[1] It is soluble in solvents like acetone and alcohol, but insoluble in water.^[1] Key quantitative data for this compound are summarized below.

Property	Value	References
Molecular Formula	C ₆ H ₅ Cl ₃ N ₂	[1][2][3][4]
Molecular Weight	~211.48 g/mol	[2][3][4][5]
CAS Registry Number	5329-12-4	[2][3]
Melting Point	140-142 °C	[1][6]
Boiling Point (estimate)	343.65 °C	[1][6]
Density (estimate)	1.6776 g/cm ³	[1][6]
Flash Point	119.2 °C	[1]
pKa (Predicted)	3.80 ± 0.33	[1][6]

Synthesis and Experimental Protocols

The synthesis of **2,4,6-Trichlorophenylhydrazine** is a multi-step process. One established method involves the reaction of phenylhydrazine with a dicarboxylic anhydride, followed by chlorination and subsequent liberation of the final product with a base.[\[7\]](#)

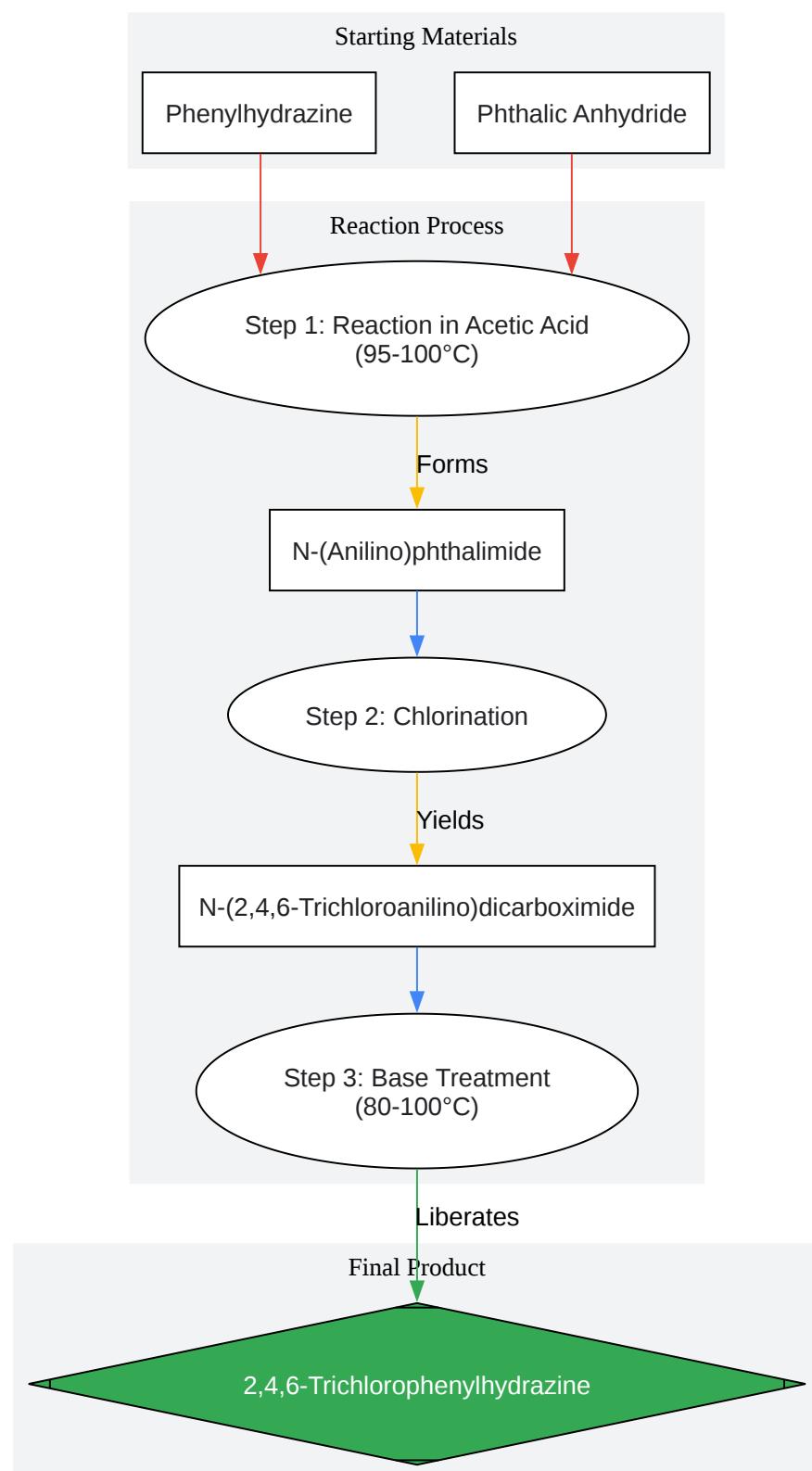
Experimental Protocol: Synthesis from Phenylhydrazine and Phthalic Anhydride

This protocol is based on a patented synthesis method.[\[7\]](#)

Step 1: Formation of N-(Anilino)phthalimide

- Prepare a stirred slurry of phthalic anhydride (37.7 g) in acetic acid (175 mL) within a 500-mL, three-necked flask.
- Add phenylhydrazine (25.0 g) dropwise. The exothermic reaction will raise the temperature from approximately 20°C to 38°C.
- Heat the resulting yellow solution to 95°-100°C and maintain this temperature for three hours.
- Cool the mixture to 20°C to yield the N-(anilino)phthalimide intermediate.

Step 2: Chlorination


- To the reaction mixture from Step 1, add a chlorinating agent. The patent does not specify the exact agent and conditions in the provided example but describes the general process of chlorinating the intermediate. The chlorination step targets the 2, 4, and 6 positions of the phenyl ring to form N-(2,4,6-trichloroanilino)dicarboximide.

Step 3: Liberation of **2,4,6-Trichlorophenylhydrazine**

- React the N-(2,4,6-trichloroanilino)dicarboximide intermediate with a suitable base to liberate the **2,4,6-trichlorophenylhydrazine**. The reaction can be carried out in an aqueous phase with an alkali metal compound or in an inert organic solvent if using a nitrogen-containing base.

- Heat the reaction mixture to at least 50°C, preferably between 80°C and 100°C, to complete the reaction.
- The final product, **2,4,6-Trichlorophenylhydrazine**, can be recovered and purified as an essentially pure solid.

The overall workflow for the synthesis of **2,4,6-Trichlorophenylhydrazine** is depicted in the diagram below.

[Click to download full resolution via product page](#)**Caption: Synthesis workflow for 2,4,6-Trichlorophenylhydrazine.**

Applications in Research and Development

2,4,6-Trichlorophenylhydrazine serves as a crucial intermediate in the synthesis of various organic compounds.[1]

- Pharmaceuticals: It is a building block in the creation of more complex molecules with potential therapeutic properties. For instance, it is used in the synthesis of novel hydrazone-containing heterocycles, which are being investigated for a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[8]
- Dyes: This compound is also utilized in the manufacturing of dyes.[1]

The reactivity of the hydrazine group allows it to be a versatile reagent in forming various chemical bonds, making it a valuable component in the drug discovery and fine chemical synthesis pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4,6-Trichlorophenylhydrazine [chembk.com]
- 2. Hydrazine, (2,4,6-trichlorophenyl)- [webbook.nist.gov]
- 3. (2,4,6-Trichlorophenyl)hydrazine | C₆H₅Cl₃N₂ | CID 79234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. 2,4,6-Trichlorophenylhydrazine | 5329-12-4 [chemicalbook.com]
- 6. 2,4,6-Trichlorophenylhydrazine CAS#: 5329-12-4 [m.chemicalbook.com]
- 7. US4772747A - Preparation of 2,4,6-trichlorophenylhydrazine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 2,4,6-Trichlorophenylhydrazine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147635#2-4-6-trichlorophenylhydrazine-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com